2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and iodine.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and methoxyethyl groups contribute to its versatility and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-6-4-5-7-16(14)13-25-17-8-9-19-18(12-17)20(15(2)26-19)21(22)24-11-10-23-3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDDRAMCXOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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